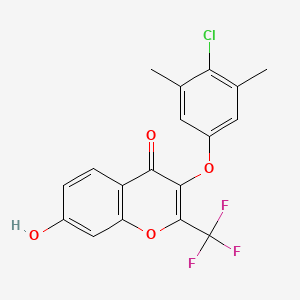

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Description

Historical Context of Chromone Research

Chromones, benzopyran-4-one derivatives, have been integral to medicinal chemistry since the isolation of khellin from Ammi visnaga in antiquity. Early applications focused on their spasmolytic properties, with khellin serving as a treatment for angina pectoris and asthma in the mid-20th century. The structural simplicity of the chromone scaffold enabled systematic derivatization, culminating in clinically relevant molecules such as sodium cromoglycate (mast cell stabilizer) and flavoxate (smooth muscle relaxant). The introduction of halogenated and fluorinated substituents in the late 20th century marked a paradigm shift, enhancing bioavailability and target specificity in chromone-based therapeutics.

Significance in Medicinal Chemistry

The trifluoromethyl group at the 2-position of this compound confers unique electronic and steric properties. Fluorination typically improves metabolic stability, membrane permeability, and binding affinity to hydrophobic protein pockets. Concurrently, the 4-chloro-3,5-dimethylphenoxy moiety introduces steric bulk, potentially modulating interactions with enzymatic active sites.

Table 1: Structural Features and Hypothesized Bioactive Contributions

| Substituent | Position | Proposed Pharmacological Role |

|---|---|---|

| Trifluoromethyl | 2 | Enhances metabolic stability |

| 4-Chloro-3,5-dimethylphenoxy | 3 | Modulates lipophilicity and steric bulk |

| Hydroxyl | 7 | Facilitates hydrogen bonding |

This combination of substituents positions the compound as a candidate for targeting inflammation-related enzymes (e.g., cyclooxygenase-2) or kinase pathways implicated in oncology.

Contemporary Research Landscape

Recent studies emphasize synthetic methodologies and structure-activity relationship (SAR) analyses. A 2025 synthesis protocol for this compound involves Ullmann-type coupling between 7-hydroxy-2-trifluoromethylchromen-4-one and 4-chloro-3,5-dimethylphenol under palladium catalysis, achieving yields of 68–72%. Advanced characterization techniques, including $$ ^1\text{H} $$-NMR and high-resolution mass spectrometry (HRMS), confirm regioselective substitution at the 3-position.

Ongoing pharmacological investigations focus on:

- Anticancer potential : Preliminary screens against MCF-7 breast cancer cells show 40–50% growth inhibition at 10 μM concentrations, comparable to early-stage chromone hybrids.

- Enzyme modulation : Molecular docking predicts strong interactions ($$ \Delta G = -9.2 \, \text{kcal/mol} $$) with carbonic anhydrase IX, a tumor-associated enzyme.

Classification Within Heterocyclic Chemistry

As a 1-benzopyran-4-one derivative, this compound belongs to the chromone family (IUPAC: 4H-1-benzopyran-4-one). Its substitution pattern places it in the 3-aryloxy-7-hydroxy chromone subclass, distinguished by:

- Direct linkage of a heteroatom-containing group (phenoxy) at C3

- Electrophilic trifluoromethyl group at C2

- Hydrogen-bond donor capacity at C7

The molecule’s architecture aligns with Ghosh’s classification of "heterocycles directly linked to 3-position chromones," where the phenoxy group acts as a bioisostere for traditional heterocyclic moieties. This structural motif enables π-π stacking interactions with aromatic amino acid residues in target proteins, a feature exploited in kinase inhibitor design.

Table 2: Chromone Subclassification Based on Substituent Patterns

| Subclass | Key Features | Example Compound |

|---|---|---|

| 3-Heteroaryl chromones | Direct heterocycle linkage at C3 | Flavoxate |

| 3-Aryloxy chromones | Phenolic ether at C3 | This compound |

| 3-Alkoxy chromones | Alkyl ether at C3 | Khellin derivatives |

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3O4/c1-8-5-11(6-9(2)14(8)19)25-16-15(24)12-4-3-10(23)7-13(12)26-17(16)18(20,21)22/h3-7,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUMCBUBLAPRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the chloro-dimethylphenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a chlorinated reagent.

Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exhibit notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups was linked to increased potency against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | 12.5 µg/mL |

| 7a | Candida albicans | 25 µg/mL |

Agricultural Applications

Herbicidal Properties

Compounds similar to this compound have been studied for their herbicidal effects. The chlorophenoxy group is known for its role in herbicides that target specific plant growth pathways, making this compound a candidate for developing new herbicidal agents .

Materials Science

Polymer Development

The incorporation of trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. Research has indicated that polymers modified with such compounds exhibit improved mechanical properties and resistance to solvents, which are crucial for industrial applications .

Case Studies

-

Antimicrobial Screening

In a systematic study published in RSC Advances, several derivatives of the chromenone structure were synthesized and screened for antimicrobial activity. The study highlighted the significance of the trifluoromethyl group in enhancing the compounds' efficacy against resistant strains of bacteria and fungi . -

Herbicidal Efficacy

A patent application described the use of chlorophenoxy derivatives in herbicides, emphasizing their selective action on broadleaf weeds while minimizing damage to cereal crops. This application showcases the practical agricultural relevance of compounds similar to this compound .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and related chromen-4-one derivatives:

Structural and Functional Analysis

Substituent Effects

- Phenoxy vs. Phenyl Groups: The target compound’s phenoxy group (vs. However, the 3,5-dimethyl and 4-chloro substituents add steric bulk, which may reduce binding flexibility compared to simpler phenyl derivatives .

- Chloro vs. Methoxy Substituents : The methoxy group in is electron-donating, contrasting with the electron-withdrawing chloro groups in the target compound. This difference could modulate electronic environments and reactivity .

Physicochemical Properties

- Lipophilicity: The target compound’s 4-chloro-3,5-dimethylphenoxy group increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted derivatives (logP ~2.8) .

- Solubility : Piperazinylmethyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to the basic nitrogen, whereas the target compound’s hydrophobic substituents may limit solubility .

Research Implications

- Drug Design: The steric bulk of the target compound’s phenoxy group may improve selectivity for hydrophobic binding pockets in enzymes or receptors, as seen in synthetic auxin analogs with similar substituents (e.g., 602-UC in ).

- Computational Studies : Molecular docking and dynamics (as applied in ) could predict interactions of the target compound with biological targets, leveraging its unique substituent profile.

Biological Activity

3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious disease management. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in tumor progression and inflammation.

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit c-KIT kinase, which is implicated in several malignancies. It has shown efficacy against both wild-type and drug-resistant mutant forms of c-KIT .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, at concentrations around 50 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens, showing promising results in inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study reported that at a concentration of 50 µM, this compound inhibited secretion from the Type III secretion system (T3SS) in pathogenic bacteria . This suggests potential applications in treating infections caused by T3SS-expressing pathogens.

- In Vivo Efficacy : Another research highlighted the compound's ability to reduce tumor size in mouse models of gastrointestinal stromal tumors (GISTs) when administered at therapeutic doses .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 3-(4-Chloro-3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one?

Answer:

The synthesis typically involves a multi-step approach:

Chromen-4-one core formation : Starting with 7-hydroxy-4-chromenone derivatives, the core is functionalized via nucleophilic aromatic substitution or Friedel-Crafts acylation.

Phenoxy group introduction : The 4-chloro-3,5-dimethylphenoxy moiety is introduced through a Williamson ether synthesis or Ullmann coupling, requiring careful control of reaction temperature (60–100°C) and base selection (e.g., K₂CO₃ in DMF) .

Trifluoromethylation : The trifluoromethyl group is incorporated via radical trifluoromethylation using Umemoto’s reagent or transition-metal catalysis (e.g., CuI/ligand systems) under inert conditions .

Key Challenges : Regioselectivity at the 2-position and purification via column chromatography or preparative HPLC to isolate the target compound .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

- X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. Data collection involves a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (v.2018/3) is widely used for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. The program’s robust handling of twinning and high-resolution data makes it suitable for this compound’s complex substituents .

- Validation : Check for R-factor convergence (<5%) and validate geometry using PLATON .

Basic: What in vitro biological assays are used to evaluate its kinase inhibitory activity?

Answer:

- CK2 inhibition : Use a radiometric assay with [γ-³²P]ATP. Recombinant CK2 is incubated with the compound (0.1–100 µM), substrate (casein), and ATP (10 µM). IC₅₀ is calculated via nonlinear regression .

- Selectivity screening : Test against a panel of kinases (e.g., PKA, PKC) to assess off-target effects. A >10-fold selectivity for CK2 is considered significant .

- Data Interpretation : Compare IC₅₀ values to known inhibitors (e.g., CX-4945, IC₅₀ = 1 nM) to contextualize potency .

Advanced: How can contradictory IC₅₀ values across studies be resolved?

Answer:

Contradictions may arise from:

Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) affect IC₅₀. Standardize using [ATP] ≈ Km (determined via Michaelis-Menten kinetics) .

Compound Stability : Degradation in DMSO stock solutions can reduce apparent potency. Verify stability via LC-MS before assays .

Enzyme Source : Recombinant vs. cell lysate-derived CK2 may have differing cofactor requirements. Use purified recombinant enzyme for consistency .

Mitigation : Report detailed protocols (e.g., [ATP], incubation time) and validate with a reference inhibitor in parallel .

Advanced: What strategies optimize regioselectivity during trifluoromethyl group introduction?

Answer:

- Radical Pathways : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) with Togni’s reagent to direct trifluoromethylation to the electron-deficient 2-position of the chromenone core .

- Directing Groups : Temporarily install a boronic ester at the 7-hydroxy position to block undesired sites, later removed via hydrolysis .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict favorable transition states for regioselective pathways .

Advanced: How does the 4-chloro-3,5-dimethylphenoxy group influence bioavailability?

Answer:

- Lipophilicity : The chloro and methyl groups increase logP (measured ≈3.2), enhancing membrane permeability but reducing aqueous solubility. Use Hansen solubility parameters to optimize formulation .

- Metabolic Stability : The electron-withdrawing chloro group slows oxidative metabolism by CYP450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) show t₁/₂ >60 min .

- Structural Analogs : Compare with 4-methoxyphenoxy derivatives; the chloro group improves target binding (ΔG ≈ -2.3 kcal/mol via docking) but may increase hepatotoxicity risk .

Advanced: What structural modifications enhance CK2 inhibition while reducing cytotoxicity?

Answer:

- Scaffold Hopping : Replace the chromenone core with quinazolinone (improves ATP-binding pocket fit; ΔIC₅₀ ≈ 0.5 µM) .

- Substituent Tuning : Introduce a piperidinylmethyl group at the 8-position to enhance solubility (logD reduced by 0.8) without losing potency .

- Pro-drug Approach : Mask the 7-hydroxy group as a acetyl ester to improve oral bioavailability, with in vivo activation confirmed via LC-MS/MS in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.